molecular formula C28H20N6O8 B6111000 N'~2~,N'~2~'-bis(4-nitrobenzoyl)-2,2'-biphenyldicarbohydrazide

N'~2~,N'~2~'-bis(4-nitrobenzoyl)-2,2'-biphenyldicarbohydrazide

Cat. No. B6111000
M. Wt: 568.5 g/mol
InChI Key: OJIAYFXGOKRPLE-UHFFFAOYSA-N
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Description

N'~2~,N'~2~'-bis(4-nitrobenzoyl)-2,2'-biphenyldicarbohydrazide, commonly known as BNPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BNPP is a derivative of hydrazide and biphenyl, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of BNPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BNPP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, BNPP has been shown to inhibit the activation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
BNPP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BNPP can induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, BNPP has been shown to inhibit the activity of topoisomerase II and the activation of various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of BNPP is its strong fluorescence emission, which makes it an ideal candidate for the development of fluorescent sensors. Additionally, BNPP has been shown to have potential applications in cancer research and drug development.
One of the limitations of BNPP is its relatively low solubility in aqueous solutions, which can limit its use in certain applications. Additionally, the mechanism of action of BNPP is not fully understood, which can make it challenging to optimize its use in various applications.

Future Directions

There are several future directions for the study of BNPP. One potential direction is the development of new fluorescent sensors based on BNPP. Additionally, further research is needed to fully understand the mechanism of action of BNPP and its potential applications in cancer research and drug development. Finally, the development of new synthesis methods for BNPP could lead to improved yields and purity, making it a more attractive candidate for various applications.

Synthesis Methods

BNPP can be synthesized through a multi-step process involving the reaction of 4-nitrobenzoyl chloride with hydrazine hydrate to form 4-nitrobenzohydrazide. The 4-nitrobenzohydrazide is then reacted with 4-nitrobenzoyl chloride and biphenyl-2,2'-dicarbonyl dichloride to form BNPP. The synthesis process is relatively straightforward and has been optimized to produce high yields of pure BNPP.

Scientific Research Applications

BNPP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BNPP is in the field of fluorescent sensors. BNPP exhibits strong fluorescence emission, and its fluorescence intensity is highly sensitive to changes in the local environment. This property has been exploited to develop fluorescent sensors for various analytes, including metal ions, amino acids, and proteins.
BNPP has also been studied for its potential applications in cancer research. BNPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, BNPP has been shown to enhance the efficacy of chemotherapy drugs when used in combination.

properties

IUPAC Name

N'-(4-nitrobenzoyl)-2-[2-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N6O8/c35-25(17-9-13-19(14-10-17)33(39)40)29-31-27(37)23-7-3-1-5-21(23)22-6-2-4-8-24(22)28(38)32-30-26(36)18-11-15-20(16-12-18)34(41)42/h1-16H,(H,29,35)(H,30,36)(H,31,37)(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIAYFXGOKRPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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